N-(tert-butyl)-N-(2-furylmethyl)amine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, facilitating the synthesis of a wide range of highly enantioenriched amines, including those with complex structures (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
Structural analysis and X-ray crystallography studies provide insights into the molecular structure of compounds similar to N-(tert-butyl)-N-(2-furylmethyl)amine. For instance, the analysis of N,N,N-Tris[p-(N-oxyl-tert-butylamino)phenyl]amine revealed a complex molecular structure without C3 symmetry, highlighting the intricacies of molecular configurations in related amines (Itoh, Matsuda, Iwamura, & Hori, 2000).
Chemical Reactions and Properties
Chemical reactions involving N-(tert-butyl)-N-(2-furylmethyl)amine and its derivatives include N-tert-butyloxycarbonylation of amines in water, demonstrating chemoselectivity and versatility in functional group transformations. This process allows for the formation of N-t-Boc derivatives without side products, showcasing the compound's reactivity and applicability in synthesis (Chankeshwara & Chakraborti, 2006).
Physical Properties Analysis
While specific studies directly detailing the physical properties of N-(tert-butyl)-N-(2-furylmethyl)amine are scarce, related research on analogous compounds suggests significant diversity in physical properties such as solubility, melting points, and crystalline structure. For example, the study of lithium (2-pyridylmethyl)(tert-butyldimethylsilyl)amide presented insights into the solubility and structural behavior of similar amines in different solvents (Westerhausen, Kneifel, & Makropoulos, 2004).
Chemical Properties Analysis
The chemical properties of N-(tert-butyl)-N-(2-furylmethyl)amine derivatives, such as reactivity, stability, and chemical transformations, have been explored through various reactions. For instance, the synthesis of N-nitrosamines using tert-butyl nitrite under solvent-free conditions highlights the compound's reactivity and potential for creating a wide array of nitroso derivatives, showcasing the chemical versatility of the amine group (Chaudhary, Gupta, Muniyappan, Sabiah, & Kandasamy, 2016).
Scientific Research Applications
Synthesis of Imidazo-azines : N-(tert-butyl)-N-(2-furylmethyl)amine is used for synthesizing imidazo-azines through flash vacuum thermolysis. This method yields excellent results with minimal byproduct formation (Justyna et al., 2017).
Synthesis of 2,3-dihydroindoles, Indoles, and Anilines : It's utilized in the one-pot synthesis of 2,3-dihydroindoles, indoles, and anilines, starting from aryl chlorides (Beller et al., 2001).
Preparation of (S)-1-(2-Furyl)alkylamines and (R)-α-Amino Acids : This compound is used in the synthesis of these specific amines and amino acids, which are important in various chemical and pharmaceutical applications (Alvaro et al., 1998).
Preparing N-(PhF)amino Acids : It is useful in preparing various N-(PhF)amino acids from tert-butyl esters (Kaul et al., 2004).
Asymmetric Synthesis of Amines : N-tert-butanesulfinyl imines, related to N-(tert-butyl)-N-(2-furylmethyl)amine, are important intermediates for asymmetric amine synthesis, offering new ligands for asymmetric catalysis (Ellman et al., 2002).
Secondary Aliphatic Amines Synthesis : It aids in the stepwise synthesis of secondary aliphatic amines, demonstrated in the synthesis of spermidine derivatives (Grehn & Ragnarsson, 2002).
Synthesizing N-Nitroso Compounds : Tert-butyl nitrite, a related compound, is an efficient reagent for synthesizing N-nitroso compounds from secondary amines (Chaudhary et al., 2016).
Protecting Secondary Amines : Di-tert-butyl dicarbonate (Boc), a related compound, is used as a protecting agent for secondary amines (2020).
Drug Development and Imaging Agents : The asymmetric synthesis of amines using tert-butanesulfinamide, related to N-(tert-butyl)-N-(2-furylmethyl)amine, is crucial for various biological purposes, including drug development and imaging agents (Xu et al., 2013).
Catalyst-Free N-tert-butyloxycarbonylation of Amines : This process, related to the use of N-(tert-butyl)-N-(2-furylmethyl)amine, is significant in forming optically pure N-t-Boc derivatives without side products (Chankeshwara & Chakraborti, 2006).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNBNJINCKLJFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406014 | |
Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-(2-furylmethyl)amine | |
CAS RN |
115881-56-6 | |
Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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